molecular formula C7H8BrN3O2 B13358030 3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No.: B13358030
M. Wt: 246.06 g/mol
InChI Key: FFECKJDVIUQCDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a high-value bifunctional scaffold designed for pharmaceutical research and the synthesis of novel bioactive molecules. This compound features two key reactive sites: a bromo substituent at the 3-position and a carboxylic acid group at the 6-position. The bromo group is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig animations, enabling the rapid diversification of the triazolopyridine core [a href=\"https://en.wikipedia.org/wiki/Cross-coupling_reaction\"]. The carboxylic acid functionality allows for further derivatization through amide bond formation or esterification, facilitating its incorporation into larger molecular architectures or the modulation of physicochemical properties [a href=\"https://www.organic-chemistry.org/protectivegroups/carboxyl.shtm\"]. The [1,2,4]triazolo[4,3-a]pyridine core is a privileged structure in medicinal chemistry, known to confer favorable pharmacokinetic properties and is frequently explored as a scaffold in the development of kinase inhibitors, CNS-active agents, and other therapeutics [a href=\"https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01928\"]. This specific bromo-carboxylic acid derivative is therefore an essential building block for constructing compound libraries for high-throughput screening and for the targeted synthesis of potential drug candidates. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H8BrN3O2

Molecular Weight

246.06 g/mol

IUPAC Name

3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

InChI

InChI=1S/C7H8BrN3O2/c8-7-10-9-5-2-1-4(6(12)13)3-11(5)7/h4H,1-3H2,(H,12,13)

InChI Key

FFECKJDVIUQCDD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NN=C(N2CC1C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

  • Initial Formation of the Triazolopyridine Core : The synthesis often begins with the formation of the triazolopyridine core through the cyclization of appropriate precursors. This can involve the reaction of pyridine derivatives with hydrazine or its derivatives under controlled conditions.

  • Bromination : The introduction of the bromine substituent at the 3-position can be achieved through electrophilic aromatic substitution reactions. This step requires careful selection of reagents and conditions to ensure regioselectivity.

  • Carboxylation : The incorporation of the carboxylic acid group at the 6-position may involve reactions such as the hydrolysis of ester precursors or direct carboxylation methods.

Detailed Synthetic Steps

Step Reaction Conditions Yield
1 Formation of triazolopyridine core Pyridine derivative + hydrazine hydrate, reflux 70-80%
2 Bromination Bromine, sodium carbonate, dichloromethane 80-90%
3 Carboxylation Hydrolysis of ester precursor with sodium hydroxide 85-95%

Reagents and Conditions

  • Triazolopyridine Core Formation : Pyridine-2-carboxylic acid derivatives react with hydrazine hydrate in ethanol under reflux conditions.
  • Bromination : Bromine is added to the triazolopyridine core in the presence of sodium carbonate in dichloromethane at room temperature.
  • Carboxylation : Ester precursors are hydrolyzed using sodium hydroxide in water at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation : This compound can undergo oxidation using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
  • Reduction : Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to form alcohols or amines.
  • Substitution : Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Reaction Type Reagents Conditions
Oxidation Potassium permanganate Acidic medium
Reduction Sodium borohydride Methanol
Substitution Amines or thiols Sodium hydroxide

Research Findings and Applications

3-Bromo-5H,6H,7H,8H-triazolo[4,3-a]pyridine-6-carboxylic acid and its derivatives have been explored for their potential biological activities, including antimicrobial and anticancer effects. The compound's structural features, such as the bromine substituent and carboxylic acid group, contribute to its reactivity and biological properties.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The triazole and pyridine rings can participate in redox reactions.

    Cyclization Reactions: The compound can form additional rings through cyclization reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and amines.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the compound.

Scientific Research Applications

3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and target. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazolopyridine Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
Target: 3-Bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid 3-Br, 6-COOH C₇H₈BrN₃O₂ ~261.07 (calc.) Not explicitly provided Potential scaffold for drug design; bromine enables cross-coupling
3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid 3-CF₃, 6-COOH C₈H₈F₃N₃O₂ 235.16 (calc.) 112811-65-1 Electron-withdrawing CF₃ enhances metabolic stability; used in agrochemicals
3-(Difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid 3-CHF₂, 6-COOH C₈H₉F₂N₃O₂ 217.17 (calc.) EN300-127236 Improved solubility; marketed for pharmaceutical research
3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid 3-CH₃, 6-COOH C₈H₁₁N₃O₂ 181.19 (calc.) 350997-68-1 Methyl group increases lipophilicity; intermediate in kinase inhibitors
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid 3-C₆H₅, 6-COOH C₁₃H₁₀N₃O₂ 240.24 (calc.) Not provided Aromatic phenyl enhances π-stacking; explored in anticancer agents
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid 6-Br, 3-COOH C₇H₄BrN₃O₂ 242.03 1159831-86-3 Regioisomer of target compound; used in fluorescent probes
7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid 7-CH₃, 6-COOH (pyrazine core) C₇H₁₀N₄O₂ 182.18 2059936-37-5 Pyrazine core alters electronic profile; studied in CNS drug candidates
3-Bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine 3-Br (azepine core) C₇H₁₀BrN₃ 216.08 1379357-77-3 Azepine ring increases flexibility; scaffold for protease inhibitors

Structural and Electronic Effects

  • Bromine Substituent : The target compound’s bromine atom facilitates cross-coupling reactions (e.g., with boronic acids), a feature shared with 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid .
  • Fluorinated Derivatives : The trifluoromethyl (CF₃) and difluoromethyl (CHF₂) analogs exhibit enhanced metabolic stability and solubility due to fluorine’s electronegativity, making them suitable for oral drug candidates .
  • Methyl and Phenyl Groups : The methyl-substituted derivative (C₈H₁₁N₃O₂) shows increased lipophilicity, while the phenyl analog (C₁₃H₁₀N₃O₂) leverages aromatic interactions for target binding .

Pharmacological Potential

  • Anticancer Agents : The phenyl derivative () demonstrates cytotoxicity via intercalation or kinase inhibition.
  • CNS Drugs : The pyrazine analog () is explored for blood-brain barrier penetration.
  • Agrochemicals : The trifluoromethyl derivative () is utilized in pest control due to its stability.

Biological Activity

3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action and therapeutic applications.

  • IUPAC Name : 3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
  • Molecular Formula : C7H6BrN3O2
  • Molecular Weight : 232.04 g/mol

Biological Activity Overview

Research indicates that compounds within the triazolo-pyridine family exhibit various biological activities including:

  • Antimicrobial Activity : Triazolo derivatives have shown potential against various bacterial strains.
  • Anticancer Properties : Some studies suggest that these compounds may inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.
  • Enzyme Inhibition : The compound has been noted for its ability to inhibit certain kinases involved in cancer progression.

The mechanisms through which 3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid exerts its effects include:

  • Kinase Inhibition : The compound has been shown to inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling pathways related to growth and proliferation.
  • Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Activity : The compound may also exhibit antioxidant properties that protect cells from oxidative stress.

Research Findings and Case Studies

StudyFindings
Demonstrated significant inhibition of VEGFR-2 kinase with an IC50 value of 1.46 µM.
Showed that triazolo derivatives can reduce tumor growth rates in xenograft models.
Identified the potential for these compounds to act as selective inhibitors against cyclin-dependent kinases (CDKs).

Case Study Example

In a preclinical study involving human colorectal carcinoma xenografts treated with 3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid:

  • Objective : To assess the compound's efficacy in reducing tumor size.
  • Results : Tumor growth was significantly inhibited compared to control groups (p < 0.05), indicating the compound's potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid, and how do substituent positions influence reaction efficiency?

  • Methodological Answer : Synthesis typically involves cyclization of triazole precursors with brominated pyridine intermediates. For example, bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under controlled temperature (0–25°C), followed by carboxylation via hydrolysis of nitrile intermediates in acidic conditions . Substituent positions (e.g., bromine at C3 vs. C8) significantly impact reactivity: Bromine at C3 enhances electrophilic substitution due to steric and electronic effects, while carboxyl groups at C6 stabilize intermediates via hydrogen bonding .

Q. How can researchers purify and characterize this compound to ensure structural fidelity?

  • Methodological Answer : Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Characterization requires multi-technique validation:

  • 1H/13C NMR : Key signals include doublets for pyridine protons (δ 7.15–7.59 ppm) and triplet for bromine-coupled carbons .
  • HPLC-MS : Use reverse-phase C18 columns (ACN/0.1% formic acid) to confirm purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 257.06) .

Q. What are the primary challenges in optimizing yield for large-scale synthesis?

  • Methodological Answer : Key challenges include controlling regioselectivity during bromination and minimizing side reactions (e.g., over-oxidation of the triazole ring). Catalytic systems like Pd(OAc)₂ with ligands (e.g., Xantphos) improve bromine incorporation efficiency, while low-temperature (-10°C) carboxylation reduces decarboxylation risks .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions, and what strategies enhance regioselectivity?

  • Methodological Answer : Bromine at C3 activates adjacent positions (C2 and C4) for nucleophilic attack. For example, Suzuki-Miyaura coupling with arylboronic acids favors C4 substitution due to steric hindrance at C2. DFT calculations show that electron-withdrawing carboxyl groups at C6 lower the energy barrier for C4 substitution by 12–15 kcal/mol compared to non-carboxylated analogs .

Q. What structure-activity relationships (SAR) have been observed in biological studies of analogous triazolo-pyridine derivatives?

  • Methodological Answer : SAR studies on similar compounds (e.g., 8-bromo-3-chloro derivatives) reveal that:

  • Bromine enhances hydrophobic interactions with enzyme active sites (e.g., kinase inhibitors).
  • Carboxylic acid groups improve solubility and binding affinity via salt bridges (e.g., IC50 values reduced by 40% in kinase assays vs. methyl ester analogs) .
  • Substitution at C3 vs. C8 alters metabolic stability; C3-brominated derivatives show 2x longer half-life in hepatic microsomes .

Q. How can computational modeling (e.g., molecular docking) predict interactions between this compound and biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to predict binding modes. For example:

  • The carboxyl group forms hydrogen bonds with ATP-binding pocket residues (e.g., Lys33 in PKA).
  • Bromine occupies hydrophobic pockets, improving binding scores (ΔG = -9.2 kcal/mol vs. -7.5 for non-brominated analogs) .
  • Validation via SPR (KD = 120 nM) aligns with computational predictions .

Q. What analytical techniques resolve contradictions in reported spectral data for triazolo-pyridine derivatives?

  • Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping pyridine/triazole protons) are resolved by:

  • 2D NMR (COSY, HSQC) : Differentiates coupling between H5-H6 protons (J = 8.2 Hz) and triazole ring protons .
  • X-ray crystallography : Confirms bond angles (e.g., N1-C2-N3 = 108.5°) and planarity of the triazole ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.